molecular formula C5H10ClN5O B12314708 3-(2-Azidoethyl)-1-(2-chloroethyl)urea

3-(2-Azidoethyl)-1-(2-chloroethyl)urea

Cat. No.: B12314708
M. Wt: 191.62 g/mol
InChI Key: XQDMYZOAABDQEI-UHFFFAOYSA-N
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Description

3-(2-Azidoethyl)-1-(2-chloroethyl)urea is a compound that features both azido and chloroethyl functional groups. These functional groups make it a versatile intermediate in organic synthesis, particularly in the preparation of various biologically active molecules and polymers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Azidoethyl)-1-(2-chloroethyl)urea typically involves the reaction of 2-chloroethyl isocyanate with 2-azidoethanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-(2-Azidoethyl)-1-(2-chloroethyl)urea can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloroethyl group can be substituted with other nucleophiles.

    Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Cu-catalyzed azide-alkyne cycloaddition (CuAAC).

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Cycloaddition Reactions: The CuAAC reaction requires a copper catalyst and an alkyne. The reaction is usually performed in the presence of a base, such as triethylamine, and a solvent like water or ethanol.

Major Products

    Substitution Reactions: Products include various substituted ureas, depending on the nucleophile used.

    Cycloaddition Reactions: The major products are triazoles, which are valuable intermediates in medicinal chemistry and materials science.

Scientific Research Applications

3-(2-Azidoethyl)-1-(2-chloroethyl)urea has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the modification of biomolecules for labeling and imaging studies.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of anticancer and antiviral agents.

    Industry: Utilized in the production of polymers and materials with specific properties, such as enhanced strength or conductivity.

Mechanism of Action

The mechanism of action of 3-(2-Azidoethyl)-1-(2-chloroethyl)urea involves its functional groups:

    Azido Group: Can undergo cycloaddition reactions to form triazoles, which can interact with biological targets.

    Chloroethyl Group: Can be substituted with various nucleophiles, leading to the formation of new compounds with potential biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Azidoethyl 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranoside
  • 2-Azidoethyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranoside

Uniqueness

3-(2-Azidoethyl)-1-(2-chloroethyl)urea is unique due to the presence of both azido and chloroethyl groups, which allows it to participate in a wider range of chemical reactions compared to similar compounds that may only contain one of these functional groups. This dual functionality makes it a valuable intermediate in the synthesis of diverse organic molecules.

Properties

Molecular Formula

C5H10ClN5O

Molecular Weight

191.62 g/mol

IUPAC Name

1-(2-azidoethyl)-3-(2-chloroethyl)urea

InChI

InChI=1S/C5H10ClN5O/c6-1-2-8-5(12)9-3-4-10-11-7/h1-4H2,(H2,8,9,12)

InChI Key

XQDMYZOAABDQEI-UHFFFAOYSA-N

Canonical SMILES

C(CN=[N+]=[N-])NC(=O)NCCCl

Origin of Product

United States

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